molecular formula C29H52O6 B3026108 9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

Cat. No.: B3026108
M. Wt: 496.7 g/mol
InChI Key: KRXPSEOQLIRGLX-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” is a complex organic compound that belongs to the class of fatty acid esters These compounds are typically derived from the esterification of fatty acids with alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” can be achieved through a multi-step process involving the esterification of 9Z-octadecenoic acid with appropriate alcohols. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality ester products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

“9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which “9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Membrane Interaction: The compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane properties and functions.

Comparison with Similar Compounds

Similar Compounds

    Octadecenoic acid esters: Compounds with similar structures but different ester groups.

    Fatty acid methyl esters (FAMEs): Commonly used in biodiesel production and other applications.

    Polyunsaturated fatty acid esters: Compounds with multiple double bonds in their hydrocarbon chains.

Uniqueness

“9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” is unique due to its specific ester functional groups and the presence of a long hydrocarbon chain with a cis-double bond (9Z configuration). This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,3-di(butanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(32)35-26(24-33-27(30)21-5-2)25-34-28(31)22-6-3/h13-14,26H,4-12,15-25H2,1-3H3/b14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPSEOQLIRGLX-YPKPFQOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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